molecular formula C11H14O2 B8756470 1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one

1-(4-Hydroxy-3,5-dimethylphenyl)propan-1-one

Cat. No. B8756470
M. Wt: 178.23 g/mol
InChI Key: FULAGBJKNYOKSY-UHFFFAOYSA-N
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Patent
US04695581

Procedure details

5.1 g of 2,6-dimethyl-4-propionylphenol and 5.0 g of 4-methoxyphenylhydrazine hydrochloride were dispersed in 30 ml of isopropanol, and the dispersion was refluxed for 20 hours in a nitrogen stream. Water was added to the reaction mixture, and the precipitated crystals were collected by filtration. The crystals were dissolved in ethyl acetate, and washed with a 5% aqueous sodium hydroxide solution, water, 2N hydrochloric acid and water. The organic layer was dried, and the solvent was evaporated. Recrystallization of the resulting crude crystals from ethanol-hexane gave 5.8 g of 2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([C:8](=O)[CH2:9][CH3:10])[CH:5]=[C:4]([CH3:12])[C:3]=1[OH:13].Cl.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1.O>C(O)(C)C>[OH:13][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([C:8]2[NH:23][C:20]3[C:21]([C:9]=2[CH3:10])=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=3)=[CH:5][C:4]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C(CC)=O)C)O
Name
Quantity
5 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the dispersion was refluxed for 20 hours in a nitrogen stream
Duration
20 h
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with a 5% aqueous sodium hydroxide solution, water, 2N hydrochloric acid and water
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting crude crystals from ethanol-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C=C1C)C=1NC2=CC=C(C=C2C1C)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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